![molecular formula C5H4N4O B2621718 7H-imidazo[1,2-d][1,2,4]triazin-8-one CAS No. 689298-00-8](/img/structure/B2621718.png)

7H-imidazo[1,2-d][1,2,4]triazin-8-one

Descripción general

Descripción

Molecular Structure Analysis

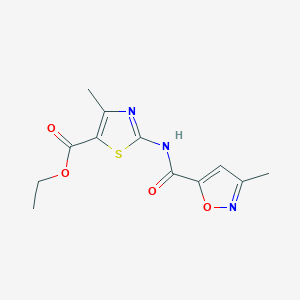

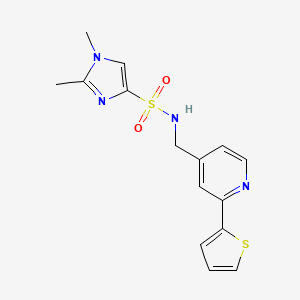

The molecular formula of 7H-imidazo[1,2-d][1,2,4]triazin-8-one is C5H4N4O . The InChI code is 1S/C5H4N4O/c10-5-4-6-1-2-9(4)3-7-8-5/h1-3H,(H,8,10) .Physical And Chemical Properties Analysis

7H-imidazo[1,2-d][1,2,4]triazin-8-one has a molecular weight of 136.11 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been discovered as covalent anticancer agents . These compounds have shown potential in the treatment of cancers, particularly those with KRAS G12C mutations . The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads .

Scaffold in Organic Synthesis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This compound has shown significant progress in synthetic methods and has illustrated its reactivity and multifarious biological activity .

Antimicrobial Activity

Some derivatives of the compound have shown antimicrobial activity . The antibacterial and antifungal activity testing was measured in terms of the diameters of the zones of inhibition .

Inhibitory Activity Against EGFR

Benzoimidazotriazinone derivatives have been designed to investigate the potential inhibitory activity against EGFR . Docking simulations were used to disclose if the designed compounds are amenable to fit within the ATP-binding site of the anticancer target with favorable interactions .

Antibacterial Activities

Compounds derived from imidazo[1,2-a]pyrazines have shown moderate activity against Escherischia coli and Pseudomonas aeruginosa microorganisms .

Drug Development

Imidazo[1,2-a]pyrazine has been used as a versatile scaffold in drug development . This compound has shown significant progress in synthetic methods and has illustrated its reactivity and multifarious biological activity .

Safety and Hazards

The safety information for 7H-imidazo[1,2-d][1,2,4]triazin-8-one includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

7H-imidazo[1,2-d][1,2,4]triazin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)3-7-8-5/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEOHSUBPWWAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NNC(=O)C2=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666160 | |

| Record name | Imidazo[1,2-d][1,2,4]triazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-imidazo[1,2-d][1,2,4]triazin-8-one | |

CAS RN |

689298-00-8 | |

| Record name | Imidazo[1,2-d][1,2,4]triazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2621635.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2621637.png)

![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B2621646.png)

![N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2621649.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2621653.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2621654.png)